Sulfo-cyanine3 azide sodium

Bioconjugation Click Chemistry Aqueous Labeling

Sulfo-cyanine3 azide sodium (CAS 2055138-89-9) is a sulfonated cyanine dye derivative belonging to the Cy3 fluorophore class, featuring an azide functional group for copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry applications. The compound exhibits absorption and emission maxima at 548 nm and 563 nm respectively, with a molar extinction coefficient of 162,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 in aqueous media.

Molecular Formula C35H43KN6O7S2
Molecular Weight 763.0 g/mol
Cat. No. B15554896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-cyanine3 azide sodium
Molecular FormulaC35H43KN6O7S2
Molecular Weight763.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1
InChIKeyOUOBEWSMOOZRDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cyanine3 Azide Sodium: Technical Specifications and Procurement Baseline for Click Chemistry Fluorescent Probes


Sulfo-cyanine3 azide sodium (CAS 2055138-89-9) is a sulfonated cyanine dye derivative belonging to the Cy3 fluorophore class, featuring an azide functional group for copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click chemistry applications . The compound exhibits absorption and emission maxima at 548 nm and 563 nm respectively, with a molar extinction coefficient of 162,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 in aqueous media [1]. With a molecular weight of 720.83 g/mol (sodium salt) and high aqueous solubility of 0.62 M (approximately 46 g/L), this probe is specifically formulated for bioconjugation in water-based systems without requiring organic co-solvents [2]. The sulfonate groups confer net negative charge and prevent hydrophobic aggregation when conjugated to biomolecules .

Why Sulfo-Cyanine3 Azide Sodium Cannot Be Replaced by Non-Sulfonated Cy3 Azide in Aqueous Bioconjugation Workflows


Despite sharing nearly identical spectral profiles with non-sulfonated Cy3 azide, Sulfo-cyanine3 azide sodium exhibits fundamental physicochemical differences that preclude simple substitution in aqueous labeling protocols . Non-sulfonated Cy3 azide (ε ≈ 150,000–151,000 M⁻¹cm⁻¹, molecular weight ~575–807 depending on counterion) demonstrates poor water solubility, necessitating organic co-solvents such as DMF or DMSO that can denature sensitive biomolecules or compromise live-cell integrity [1]. In contrast, the sulfonated derivative achieves 0.62 M aqueous solubility, enabling reactions to proceed in pure water or physiological buffers . Furthermore, the sulfonate groups on Sulfo-cyanine3 azide sodium introduce negative charges that minimize dye-dye stacking and reduce non-specific hydrophobic interactions with biomolecule surfaces, directly impacting signal-to-noise ratios and conjugate stability . These distinctions mandate product-specific selection criteria rather than class-level substitution.

Quantitative Differentiation Evidence: Sulfo-Cyanine3 Azide Sodium Versus Comparator Fluorescent Azide Probes


Aqueous Solubility: Sulfo-Cyanine3 Azide Sodium Versus Non-Sulfonated Cy3 Azide

Sulfo-cyanine3 azide sodium achieves aqueous solubility of 0.62 M (approximately 46 g/L) in water, enabling click reactions to be conducted in pure aqueous buffer systems without organic co-solvent addition [1]. In contrast, non-sulfonated Cy3 azide is insoluble in water and requires dissolution in organic solvents such as DMF or DMSO prior to aqueous dilution, with typical working solubility limited to low micromolar concentrations before precipitation occurs [2]. This solubility differential enables the sulfonated probe to maintain homogeneous reaction conditions for sensitive biomolecules including intact proteins and live cells [1].

Bioconjugation Click Chemistry Aqueous Labeling

Molar Extinction Coefficient: Sulfo-Cyanine3 Azide Sodium Versus Non-Sulfonated Cy3 Azide

Sulfo-cyanine3 azide sodium exhibits a molar extinction coefficient of 162,000 M⁻¹cm⁻¹ at its absorption maximum of 548 nm [1]. Non-sulfonated Cy3 azide consistently reports lower extinction coefficients ranging from 150,000 to 151,000 M⁻¹cm⁻¹ across multiple vendor specifications [2]. This represents an approximate 7-8% higher extinction coefficient for the sulfonated derivative, translating directly to proportionally higher absorbance per molar concentration and enhanced detection sensitivity under identical excitation conditions.

Fluorescence Detection Assay Sensitivity Spectroscopy

Comparative Brightness and Photostability: Sulfo-Cyanine3 Azide Sodium Relative to iFluor 555 Azide

While Sulfo-cyanine3 azide sodium shares the Cy3 fluorophore core (quantum yield = 0.1, brightness product ε × QY ≈ 16,200 M⁻¹cm⁻¹), the next-generation iFluor 555 azide alternative reports a quantum yield of 0.64, yielding a brightness product of 64,000 M⁻¹cm⁻¹ based on its extinction coefficient of 100,000 M⁻¹cm⁻¹ . iFluor 555 azide is explicitly marketed as having 'much stronger fluorescence and higher photostability' compared to Cy3 probes, with pH-independent emission from pH 3 to 11 . This comparison establishes Sulfo-cyanine3 azide sodium as the established reference standard against which enhanced alternatives are benchmarked, rather than the highest-brightness option available. Procurement decisions should weigh this ~4× brightness differential against factors including cost, established protocol compatibility, and multicolor panel integration.

Fluorescence Imaging Photostability Signal-to-Noise Ratio

Reaction Versatility: CuAAC and SPAAC Compatibility Versus Single-Mechanism Alternatives

Sulfo-cyanine3 azide sodium is validated for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules . This dual reactivity contrasts with conventional azide probes that lack SPAAC validation or require separate product SKUs for copper-free applications . The sodium counterion formulation is specifically documented as compatible with both CuAAC and SPAAC protocols . For comparison, dedicated DBCO-conjugated probes such as Sulfo-Cyanine3 DBCO offer the inverse orientation (cyclooctyne on dye, reacting with azide-modified biomolecules) and are specifically optimized for copper-free conditions but lack the CuAAC option .

Copper-Free Click Chemistry Live-Cell Imaging SPAAC

Cost Efficiency: Sulfo-Cyanine3 Azide Sodium Versus Alexa Fluor 555 Azide

Alexa Fluor 555 azide shares near-identical spectral properties with Sulfo-cyanine3 azide sodium (Ex/Em ≈ 555/565-572 nm) but incorporates four sulfonate groups versus the two sulfonate groups present in Sulfo-cyanine3 azide sodium, conferring marginally higher aqueous solubility and reduced protein aggregation propensity [1]. However, Alexa Fluor 555 azide commands a significant premium positioning as a branded premium reagent. For applications where the incremental solubility benefit of four sulfonates is non-critical, Sulfo-cyanine3 azide sodium provides functionally equivalent labeling performance at substantially reduced cost per labeling reaction, with both reagents utilizing the same CuAAC click chemistry mechanism [2].

Procurement Budget Optimization Fluorescent Probe Selection

Optimal Application Scenarios for Sulfo-Cyanine3 Azide Sodium Based on Differentiated Performance Characteristics


Aqueous-Phase Protein Bioconjugation Requiring Organic Co-Solvent-Free Conditions

Sulfo-cyanine3 azide sodium is optimally deployed for labeling alkyne-functionalized proteins, antibodies, or enzymes in purely aqueous buffer systems where addition of DMF or DMSO would risk protein denaturation or activity loss. The compound's 0.62 M aqueous solubility [1] enables click reactions to proceed in PBS or Tris buffer without organic co-solvents, preserving sensitive biomolecule conformation. This contrasts with non-sulfonated Cy3 azide, which requires organic solvent dissolution and subsequent dilution, often causing protein precipitation during labeling workflows . The sulfonate groups also minimize dye-induced protein aggregation post-conjugation .

Dual-Mode Click Chemistry Workflows Requiring Both CuAAC and SPAAC Compatibility

Research programs requiring flexibility to transition between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry benefit from Sulfo-cyanine3 azide sodium's validated compatibility with both reaction modalities [1]. Initial method development and in vitro validation can utilize CuAAC for its rapid kinetics and established protocols, while subsequent live-cell or in vivo experiments can employ SPAAC with DBCO/BCN-modified partners to eliminate copper cytotoxicity concerns, all using the same azide-functionalized dye stock. This dual-capability eliminates the need to purchase and validate separate probe sets when experimental requirements evolve.

Cost-Sensitive Fluorescence Assay Development Where Premium Dye Pricing Is Unjustified

For laboratories developing fluorescence polarization assays, FRET-based detection systems, or high-throughput screening platforms where reagent consumption is substantial, Sulfo-cyanine3 azide sodium provides spectrally equivalent performance to Alexa Fluor 555 azide at lower procurement cost [1]. Both dyes share the Cy3 chromophore core with overlapping excitation/emission profiles compatible with standard TRITC/Cy3 filter sets and 532-555 nm laser lines . The marginal additional solubility conferred by Alexa Fluor 555's four sulfonate groups [1] is rarely the limiting factor in typical assay conditions, making Sulfo-cyanine3 azide sodium the economically rational selection for routine fluorescence labeling applications.

Live-Cell and Intact Biological Object Labeling via SPAAC

Sulfo-cyanine3 azide sodium supports SPAAC reactions with DBCO- or BCN-modified biomolecules, enabling copper-free click labeling of live cells and intact biological specimens where copper catalyst toxicity would compromise viability or induce oxidative stress artifacts [1]. The dye's high aqueous solubility facilitates efficient diffusion in physiological media, while its two sulfonate groups reduce non-specific membrane interactions relative to non-sulfonated alternatives. This application leverages the compound's dual SPAAC/CuAAC validation and aqueous compatibility to achieve specific labeling under biocompatible conditions.

Technical Documentation Hub

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